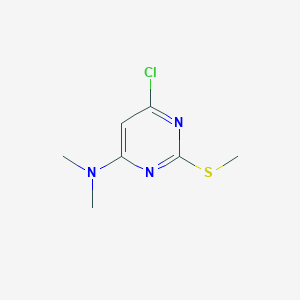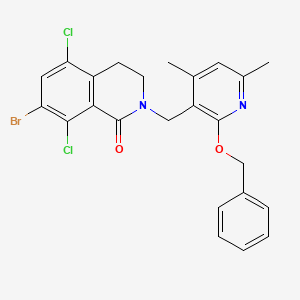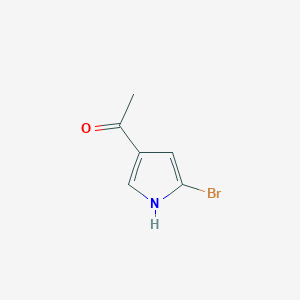![molecular formula C13H17NO4 B3244381 Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 161617-96-5](/img/structure/B3244381.png)
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate
Vue d'ensemble
Description
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate is a chemical compound with the molecular formula C13H17NO4 . It has a molecular weight of 251.28 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO4/c1-2-17-12(15)8-9-14-13(16)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 251.28 .Mécanisme D'action
The mechanism of action of Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate is not fully understood. However, it is believed that the compound acts as a catalyst in chemical reactions, allowing for the formation of new molecules. Additionally, it is believed that the compound may act as a reagent, facilitating the formation of more complex molecules from simpler ones.
Biochemical and Physiological Effects
This compound has been found to have no biochemical or physiological effects on humans. The compound is not metabolized in the body and is not known to interact with any biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate in laboratory experiments is its high yield and low cost. Additionally, the compound is water-soluble and has no odor or color, making it easy to handle and store. However, the compound is not very stable and can decompose over time.
Orientations Futures
The potential future applications of Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate include its use in the synthesis of peptide-based drugs, in the synthesis of polymers, and in the synthesis of small molecule drugs. Additionally, the compound could be used in the synthesis of cyclic peptides and in the synthesis of new catalysts. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential effects on humans.
Applications De Recherche Scientifique
Ethyl 3-{[(benzyloxy)carbonyl]amino}propanoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of β-amino acids, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of peptide-based drugs. Additionally, the compound has been used in the synthesis of cyclic peptides, and in the synthesis of small molecule drugs.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-17-12(15)8-9-14-13(16)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXFHOYJVRMTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium [(4-bromophenyl)methyl]trifluoroboranuide](/img/structure/B3244310.png)

![1-[2-(Benzyloxy)-4-bromophenyl]ethan-1-one](/img/structure/B3244312.png)

![Ethyl 2-(1,3-dimethyl-2,4-dioxo-6-(2-(tritylthio)ethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-5-yl)thiazole-4-carboxylate](/img/structure/B3244331.png)







